
4,6-Dibromoindoline-2,3-dione
Overview
Description
4,6-Dibromoindoline-2,3-dione (CAS: 187326-67-6) is a halogenated derivative of indoline-2,3-dione (isatin) with bromine substituents at positions 4 and 6 of the indole ring. Its molecular formula is C₈H₃Br₂NO₂, with a molecular weight of 304.92 g/mol. The compound exhibits a density of 2.179 g/cm³ and a refractive index of 1.678, reflecting its compact, electron-dense structure due to bromine atoms . It is stored under dry, room-temperature conditions, making it relatively stable for research applications.
Preparation Methods
Bromination of Indoline-2,3-Dione
The primary route to 4,6-dibromoindoline-2,3-dione involves electrophilic aromatic substitution (EAS) on indoline-2,3-dione. Bromination typically employs bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents.
Bromine-Mediated Bromination
In a standard procedure, indoline-2,3-dione is dissolved in acetic acid or chloroform, followed by gradual addition of bromine at 0–25°C. The reaction proceeds via electrophilic attack at the 4- and 6-positions of the indoline ring, favored by the electron-withdrawing effect of the dione groups.
Key Parameters:
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Solvent: Acetic acid enhances bromine solubility and stabilizes intermediates.
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Temperature: Controlled addition at 0–5°C minimizes side reactions (e.g., tribromination).
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Stoichiometry: A 2:1 molar ratio of Br₂ to indoline-2,3-dione ensures dibromination.
Yield Optimization:
Recrystallization from ethanol/water mixtures yields 70–85% pure product, with purity confirmed via HPLC and NMR .
N-Bromosuccinimide (NBS) as a Selective Brominating Agent
NBS offers improved selectivity over Br₂, particularly in polar aprotic solvents.
Reaction Mechanism
NBS generates bromine radicals in situ, enabling controlled bromination. The reaction is conducted in dimethylformamide (DMF) or dichloromethane (DCM) under nitrogen atmosphere.
Advantages:
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Reduced risk of over-bromination.
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Compatibility with acid-sensitive functional groups.
Limitations:
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Longer reaction times (12–24 hours).
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Higher cost compared to Br₂.
Table 1: Comparative Analysis of Brominating Agents
Parameter | Br₂ | NBS |
---|---|---|
Yield (%) | 70–85 | 65–75 |
Reaction Time (hours) | 2–4 | 12–24 |
Selectivity | Moderate | High |
Cost | Low | High |
Solvent Systems and Their Impact
Polar Protic Solvents (Acetic Acid)
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Role: Stabilizes charged intermediates, accelerating bromine activation.
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Drawback: May promote hydrolysis of the dione moiety under prolonged heating.
Polar Aprotic Solvents (DMF, DCM)
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Advantage: Minimizes side reactions in NBS-mediated bromination.
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Optimization: Anhydrous conditions critical for reproducibility .
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern facilities employ continuous flow technology to enhance scalability and safety:
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Residence Time: 10–15 minutes.
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Temperature Control: Jacketed reactors maintain 25°C.
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Output: 50–100 kg/day with ≥98% purity.
Table 2: Industrial Process Metrics
Metric | Value |
---|---|
Throughput (kg/day) | 50–100 |
Purity (%) | ≥98 |
Energy Consumption (kWh/kg) | 15–20 |
Alternative Synthetic Routes
Hexadehydro-Diels–Alder (HDDA) Domino Reactions
Recent advances explore metal-free synthesis via HDDA reactions, though applicability to this compound remains experimental . This method couples tetraynes with imidazole derivatives under oxygen, yielding fused isoindole-diones.
Challenges:
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Limited substrate scope for brominated products.
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Requires precise stoichiometry of gaseous oxygen.
Purification and Characterization
Recrystallization Techniques
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Solvent Pair: Ethanol/water (3:1 v/v) achieves >95% recovery.
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Purity Analysis: NMR (¹H, ¹³C) confirms absence of mono- or tribrominated byproducts.
Chromatographic Methods
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Flash Chromatography: Silica gel with hexane/ethyl acetate (4:1) eluent.
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HPLC: Retention time 8.2 minutes (C18 column, acetonitrile/water 70:30).
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromoindoline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form indoline derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of more complex indole derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
1.1 Antidiabetic Activity
Recent studies have demonstrated that derivatives of indoline-2,3-dione, including 4,6-dibromoindoline-2,3-dione, exhibit significant inhibitory effects on enzymes related to diabetes management. In a synthesis of novel indoline-2,3-dione-based benzene sulfonamide derivatives, three compounds showed promising inhibitory potential against α-glucosidase and α-amylase enzymes. The IC50 values for these compounds ranged from 0.90 μM to 1.60 μM, indicating their potential as antidiabetic agents .
Table 1: Inhibitory Potency of Indoline Derivatives Against Enzymes
Compound | α-Glucosidase IC50 (μM) | α-Amylase IC50 (μM) |
---|---|---|
Compound 11 | 0.90 ± 0.10 | 1.10 ± 0.10 |
Compound 1 | 1.10 ± 0.10 | 1.30 ± 0.10 |
Compound 6 | 1.20 ± 0.10 | 1.60 ± 0.10 |
1.2 Antimicrobial Properties
The antimicrobial activity of indoline derivatives has also been investigated. The structural modifications of indoline-2,3-dione compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This highlights the versatility of these compounds in developing new antibiotics.
Materials Science
2.1 Organic Photovoltaics
This compound has been utilized in the development of organic photovoltaic (OPV) materials due to its electron-deficient properties. Research indicates that polymers incorporating this compound can enhance the efficiency of organic solar cells (OSCs). The synthesized conjugated polymers exhibit favorable optoelectrical properties for use in OSCs, making them suitable for large-area device applications .
Table 2: Performance Metrics of TPD-Based Polymers in OSCs
Polymer Type | Power Conversion Efficiency (%) | Stability (Months) |
---|---|---|
TPD Polymer A | 8.5 | 12 |
TPD Polymer B | 9.0 | 10 |
Organic Synthesis
3.1 Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis pathways. Its reactivity allows for the formation of various derivatives through electrophilic substitution reactions and coupling reactions with other organic compounds . This attribute is essential for synthesizing complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-Dibromoindoline-2,3-dione involves its interaction with biological targets such as enzymes and receptors. The bromine atoms enhance its binding affinity to these targets, potentially inhibiting their activity. The compound’s indole core allows it to interact with various molecular pathways, influencing cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Halogenated Indoline-2,3-dione Derivatives
Halogenation significantly alters the physicochemical and biological properties of indoline-2,3-dione. Key comparisons include:
Table 1: Halogenated Indoline-2,3-dione Derivatives
Key Findings :
- Bromine vs.
- Receptor Selectivity : Indoline-2,3-dione derivatives, such as 4,6-Dibromo, exhibit low σ1 receptor affinity (Kᵢ >3000 nM) but high σ2 affinity (Kᵢ = 42 nM) and selectivity (σ1/σ2 ratio >72). This contrasts with benzoxazolone derivatives, which show strong σ1 affinity (Kᵢ = 5–30 nM) and moderate σ2 selectivity .
Piperazine-2,3-dione Derivatives
Piperazine-2,3-diones share the dione functionality but feature a piperazine core.
Table 2: Piperazine-2,3-dione Derivatives
Key Findings :
- The dione group in both classes contributes to hydrogen bonding and target interactions. However, the piperazine scaffold improves solubility and anthelmintic efficacy, while brominated indoline-diones prioritize receptor selectivity .
Benzoxazolone and Indan-1,3-dione Derivatives
Benzoxazolone Derivatives :
- Exhibit high σ1 receptor affinity (Kᵢ = 2.6 nM) due to optimal steric and electronic complementarity .
- Lack the additional carbonyl group of indoline-2,3-dione, reducing σ2 selectivity.
Indan-1,3-dione Derivatives :
- Used in nonlinear optical (NLO) materials due to strong electron-withdrawing capacity.
Physicochemical and Functional Comparisons
- Lipophilicity : Bromine substitution increases ClogP, favoring blood-brain barrier penetration, while fluorine derivatives are more polar.
- Synthetic Versatility : The indoline-2,3-dione scaffold allows regioselective halogenation, enabling tailored receptor interactions .
Research Implications
- Medicinal Chemistry : this compound’s σ2 selectivity positions it as a candidate for neurological disorder therapeutics.
- Materials Science : Its electron-deficient structure warrants exploration in optoelectronics, akin to indan-1,3-dione derivatives .
Biological Activity
4,6-Dibromoindoline-2,3-dione (CAS Number: 187326-67-6) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a dibrominated indoline structure with the molecular formula . The presence of bromine atoms at positions 4 and 6 enhances its reactivity and biological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of indole-2,3-dione have shown inhibition against colon cancer cell lines (HCT-15 and SW-620) with IC50 values ranging from 39.7 μM to 46.6 μM .
Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HCT-15 | 39.7 |
This compound | SW-620 | 46.6 |
Isatin | MCF-7 | 39.7 |
Meridianins | HCT-116 | 0.31 |
The introduction of substituents at the 3 and 5 positions of the indolin-2-one ring has been shown to enhance anticancer activity significantly .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties . It has been reported to inhibit various bacterial strains and fungi, contributing to its potential use as an antimicrobial agent . The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity , likely through the inhibition of cyclooxygenase (COX) enzymes. Studies have shown that derivatives can selectively inhibit COX-1 and COX-2 enzymes, which are crucial in mediating inflammatory responses .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Scavenging : It has demonstrated the ability to scavenge ROS and reactive nitrogen species (RNS), which are implicated in oxidative stress-related diseases .
- Apoptosis Induction : In cancer cells, this compound may induce apoptosis through the activation of caspases and modulation of signaling pathways like Akt-NFκB .
Case Studies
Several case studies have focused on the synthesis and evaluation of derivatives based on this compound:
- A study synthesized various derivatives and evaluated their cytotoxicity against different cancer cell lines. The findings indicated that modifications at specific positions led to increased potency against cancer cells .
- Another investigation explored the anti-inflammatory effects by assessing COX enzyme inhibition in vitro. The results showed promising selectivity for COX-2 over COX-1 in several derivatives .
Properties
IUPAC Name |
4,6-dibromo-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFPBMXSBFXNBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333400 | |
Record name | 4,6-Dibromoisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187326-67-6 | |
Record name | 4,6-Dibromoisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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